2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-4-12-11(8-16(20)21-13(12)5-9)7-15(19)17-14-6-10(2)22-18-14/h3-6,8H,7H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLPPDGNSTZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced by reacting the chromen-2-one derivative with hydroxylamine hydrochloride and acetic anhydride under reflux conditions.
Acetamide Formation: The final step involves the acylation of the isoxazole-containing chromen-2-one derivative with acetic anhydride and ammonium acetate to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one and acetamide moieties, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide has been explored in various cancer cell lines. A notable study focused on human breast cancer cells (MCF-7), revealing:
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
This dose-dependent decrease in cell viability highlights the compound's potential as an anticancer therapeutic.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. A recent study involving LPS-stimulated macrophages found that treatment with the compound reduced levels of pro-inflammatory cytokines:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | ~50% |
| IL-6 | ~50% |
These results indicate that the compound may be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Study (2024) : Evaluated the efficacy against Gram-positive and Gram-negative bacteria, confirming significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Evaluation (2023) : Investigated cytotoxic effects on MCF-7 breast cancer cells, reporting a notable reduction in cell viability with an IC50 value of 15 µM.
- Inflammation Model Study (2025) : Assessed anti-inflammatory properties using LPS-stimulated macrophages, showing a reduction in TNF-alpha and IL-6 levels by approximately 50%.
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s coumarin-isoxazole hybrid distinguishes it from oxadiazolidinone () and benzothiazole () analogs.
- The absence of a sulfonamide or cyano group (cf.
Key Observations :
- High yields (94–95%) in are attributed to efficient diazonium coupling .
- Lower yields for oxadiazolidinone derivatives (49%) reflect challenges in diastereomer separation .
Physicochemical and Spectral Properties
- Melting Points: The oxadiazolidinone derivative (249–251°C) exhibits higher thermal stability than sulfonamide-cyanoacetamides (274–288°C), likely due to rigid heterocyclic cores .
- IR/NMR: The target compound’s acetamide linker would show C=O stretching at ~1660–1680 cm⁻¹, similar to benzothiazole analogs . Absence of cyano (C≡N) or sulfonamide (S=O) peaks differentiates it from compounds .
Biological Activity
The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative of coumarin, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a coumarin moiety and an isoxazole group, which are known for their roles in various biological processes.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antimicrobial Effects : The compound has shown inhibitory effects against various bacterial and fungal strains.
- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
A study conducted by researchers demonstrated that This compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential as a therapeutic agent against infections caused by resistant strains .
Anti-inflammatory Mechanism
The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was linked to the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
